molecular formula C9H10ClNO B8309502 3-(1-Chloroethyl)benzamide

3-(1-Chloroethyl)benzamide

Cat. No.: B8309502
M. Wt: 183.63 g/mol
InChI Key: RFMRDMXTZPGZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Chloroethyl)benzamide is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-(1-chloroethyl)benzamide

InChI

InChI=1S/C9H10ClNO/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6H,1H3,(H2,11,12)

InChI Key

RFMRDMXTZPGZRP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diethylaniline (390 μL, 2.45 mmol) was added 3-(1-hydroxyethyl)benzamide (400 mg, 2.45 mmol) slurried in DCM (20 mL) and the reaction mixture was cooled with an ice-bath. Thionyl chloride ((255 μL, 2.47 mmol) was added dropwise and the reaction was put in the refrigerator overnight. Water was added, the reaction mixture was extracted twice with DCM, washed with a 10% HCl solution, neutralized with a saturated bicarbonate solution, treated with brine, dried (MgSO4), filtered and evaporated to dryness. The crude product was recrystallized from diethylether/hexane to give 335 mg (75% yield) of the title compound as a white solid.
Quantity
390 μL
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reactant
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400 mg
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20 mL
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Yield
75%

Synthesis routes and methods II

Procedure details

Diethylaniline (390 μL, 2.45 mmol) was added 3-(1-hydroxyethyl)benzamide (400 mg, 2.45 mmol) slurried in DCM (20 mL) and the reaction mixture was cooled with an ice -bath. Thionyl chloride ((255 μL, 2.47 mmol) was added dropwise and the reaction was put in the refrigerator overnight. Water was added, the reaction mixture was extracted twice with DCM, washed with a 10% HCl solution, neutralized with a saturated bicarbonate solution, treated with brine, dried (MgSO4), filtered and evaporated to dryness. The crude product was recrystallized from diethylether/hexane to give 335 mg (75% yield) of the title compound as a white solid.
Quantity
390 μL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
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ice
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0 (± 1) mol
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20 mL
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solvent
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Yield
75%

Synthesis routes and methods III

Procedure details

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